(R)-2-Phenylpropionic acid propyl ester
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Overview
Description
®-2-Phenylpropionic acid propyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular ester is derived from ®-2-Phenylpropionic acid and propanol, and it is known for its applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenylpropionic acid propyl ester typically involves the esterification of ®-2-Phenylpropionic acid with propanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(R)-2-Phenylpropionic acid+PropanolAcid catalyst(R)-2-Phenylpropionic acid propyl ester+Water
Industrial Production Methods
In an industrial setting, the production of ®-2-Phenylpropionic acid propyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. Additionally, the use of solid acid catalysts, such as zeolites or heteropoly acids, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
®-2-Phenylpropionic acid propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-2-Phenylpropionic acid and propanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Acid or base catalysts, such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: ®-2-Phenylpropionic acid and propanol.
Reduction: ®-2-Phenylpropanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
®-2-Phenylpropionic acid propyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a prodrug.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-2-Phenylpropionic acid propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. Upon hydrolysis, the ester releases ®-2-Phenylpropionic acid, which can then exert its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the ester is used.
Comparison with Similar Compounds
®-2-Phenylpropionic acid propyl ester can be compared with other esters derived from ®-2-Phenylpropionic acid, such as:
- ®-2-Phenylpropionic acid methyl ester
- ®-2-Phenylpropionic acid ethyl ester
- ®-2-Phenylpropionic acid butyl ester
These esters share similar chemical properties but differ in their physical properties, such as boiling points and solubility, due to the different alkyl groups. The choice of ester depends on the specific application and desired properties.
Properties
IUPAC Name |
propyl (2R)-2-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-9-14-12(13)10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCZKUBBYSOMTC-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)[C@H](C)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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